molecular formula C11H23N3O B7928148 N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide

N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7928148
M. Wt: 213.32 g/mol
InChI Key: SSHZICKRURMPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexyl ring substituted with an acetamide group and a side chain containing both amino and methylamino groups. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the cyclohexylamine, which undergoes a series of reactions to introduce the acetamide group and the aminoethyl side chain. The process may involve:

    Acylation: Cyclohexylamine reacts with acetic anhydride to form N-cyclohexylacetamide.

    Alkylation: The N-cyclohexylacetamide is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base to introduce the aminoethyl group.

    Methylation: Finally, the amino group is methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkoxides or thiolates in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in physiological effects.

Comparison with Similar Compounds

  • N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-methanamide
  • N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-propionamide

Comparison: N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide is unique due to its specific acetamide substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. The presence of the acetamide group can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[4-[2-aminoethyl(methyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(15)13-10-3-5-11(6-4-10)14(2)8-7-12/h10-11H,3-8,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHZICKRURMPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N(C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.